4,5-Dihydro-2h-benzo[g]indazole
Description
4,5-Dihydro-2h-benzo[g]indazole, also known as this compound, is a useful research compound. Its molecular formula is C11H10N2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Indazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,5-dihydro-1H-benzo[g]indazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-2-4-10-8(3-1)5-6-9-7-12-13-11(9)10/h1-4,7H,5-6H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZPDJZOELSEKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research has primarily explored 4,5-dihydro-1H-benzo[g]indazole derivatives as inhibitors of specific enzymes, particularly phosphodiesterase-4 (PDE4) [, ] and IκB kinase-2 (IKK-2) [, ]. These enzymes play crucial roles in inflammatory responses.
ANone: While specific spectroscopic data is not provided in the provided abstracts, the core structure of 4,5-dihydro-1H-benzo[g]indazole consists of a pyrazole ring fused to a tetrahydronaphthalene system.
ANone: Research highlights the importance of substituent modifications on the 4,5-dihydro-1H-benzo[g]indazole scaffold for influencing its biological activity.
ANone: Various in vitro and in vivo studies have been performed to assess the efficacy and safety of 4,5-dihydro-1H-benzo[g]indazole derivatives, particularly those targeting inflammation.
ANone: The characterization of 4,5-dihydro-1H-benzo[g]indazole and its derivatives typically involves a combination of analytical techniques.
ANone: Computational methods play a vital role in understanding the properties and behavior of 4,5-dihydro-1H-benzo[g]indazole and its derivatives.
A: Yes, researchers have successfully synthesized and characterized silver(I) complex salts of 4,5-dihydro-1H-benzo[g]indazole [, ]. These complexes were characterized using various techniques including elemental and thermal analyses, IR and 1H-NMR spectroscopies, single crystal X-ray structure determination, and DFT studies. These studies provided valuable insights into the coordination chemistry of the ligand with silver(I) ions and the nature of intermolecular interactions in the solid state.
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